benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;(1R,6R)-7-oxabicyclo[410]heptan-1-ol is a unique compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a well-known aromatic carboxylic acid, while (1R,6R)-7-oxabicyclo[410]heptan-1-ol is a bicyclic alcohol with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with a suitable bicyclic alcohol precursor under specific conditions. For instance, the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction can yield bicyclo[3.1.0]hexanes, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to achieve good yields for similar bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The bicyclic structure of the compound allows it to fit into enzyme active sites, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride: This compound shares a similar bicyclic structure but contains an amine group instead of a hydroxyl group.
Bicyclo[2.2.1]heptanes: These compounds have a different bicyclic structure but exhibit similar chemical properties and reactivity.
Uniqueness
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of an aromatic carboxylic acid and a bicyclic alcohol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
216099-51-3 |
---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5(6)8-6/h1-5H,(H,8,9);5,7H,1-4H2/t;5-,6-/m.1/s1 |
InChI-Schlüssel |
WWYLXZWYHSGTCE-PZMDUNNRSA-N |
Isomerische SMILES |
C1CC[C@@]2([C@@H](C1)O2)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1CCC2(C(C1)O2)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.